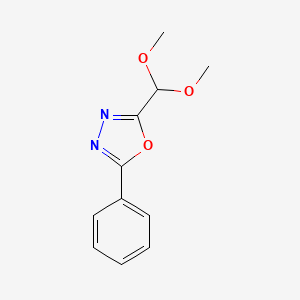

2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-14-11(15-2)10-13-12-9(16-10)8-6-4-3-5-7-8/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMVOXQPFQYXCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NN=C(O1)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901244860 | |

| Record name | 1,3,4-Oxadiazole, 2-(dimethoxymethyl)-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901244860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334148-84-3 | |

| Record name | 1,3,4-Oxadiazole, 2-(dimethoxymethyl)-5-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole, 2-(dimethoxymethyl)-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901244860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview of 1,3,4-Oxadiazole Synthesis Approaches

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization reactions of hydrazide intermediates with appropriate reagents such as carbon disulfide, acid chlorides, or aldehydes. The 2-substituted and 5-substituted positions on the oxadiazole ring are introduced through the choice of starting materials and subsequent functionalization steps.

Preparation of 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole

General Synthetic Strategy

The preparation of this compound involves the following key steps:

- Formation of the 1,3,4-oxadiazole ring through cyclocondensation of phenyl hydrazide derivatives with suitable aldehydes or acetal derivatives.

- Introduction of the dimethoxymethyl group at the 2-position, commonly achieved by reaction with dimethoxymethyl-containing reagents or by functional group transformation on the oxadiazole ring.

Specific Methodologies

Cyclocondensation of Phenyl Hydrazide with Dimethoxymethyl Aldehyde

One of the most straightforward routes involves the reaction of phenyl hydrazide with dimethoxymethyl-substituted aldehydes under acidic conditions, typically in refluxing ethanol with a catalytic amount of sulfuric acid. This reaction facilitates ring closure to form the 1,3,4-oxadiazole nucleus with the dimethoxymethyl group installed at the 2-position.

- Conditions: Reflux in absolute ethanol, 105°C, 12–29 hours, with 0.5 mL concentrated H2SO4 as catalyst.

- Purification: Crystallization from ethanol yields the pure product.

- Yield: Typically high, around 80–90% depending on the aldehyde and reaction time.

This method is supported by analogous syntheses of 2-substituted-5-phenyl-1,3,4-oxadiazoles reported in the literature.

Cyclization of Hydrazide with Carbon Disulfide Followed by Functionalization

Another approach starts with the synthesis of 5-phenyl-1,3,4-oxadiazole-2-thione via cyclization of phenyl hydrazide with carbon disulfide in ethanolic potassium hydroxide. Subsequent aminomethylation or alkoxymethylation reactions introduce the dimethoxymethyl group at the 2-position.

- Step 1: Formation of 1,3,4-oxadiazole-2-thione intermediate.

- Step 2: Reaction with formaldehyde and methanol or dimethoxymethyl reagents to yield the 2-(dimethoxymethyl) derivative.

- Conditions: Room temperature or mild reflux in ethanol.

- Characterization: Confirmed by spectroscopic methods (1H NMR, 13C NMR, IR).

This method aligns with the synthesis of N-Mannich bases of 1,3,4-oxadiazole derivatives.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclocondensation of phenyl hydrazide with dimethoxymethyl aldehyde | Phenyl hydrazide, dimethoxymethyl aldehyde | Reflux ethanol, H2SO4 catalyst, 105°C, 12–29 h | Ethanol, H2SO4 | 80–90 | Simple, high yield, direct |

| Cyclization with carbon disulfide followed by alkoxymethylation | Phenyl hydrazide, CS2, formaldehyde, methanol | Reflux ethanol (for CS2 step), room temp for alkoxymethylation | KOH, formaldehyde, methanol | 70–85 | Multi-step, allows functional group variation |

| Hydrazinolysis and subsequent cyclization with aldehydes | Dicarbonyl ester, phenyl hydrazine, aldehydes | Reflux in acetic acid or ethanol, 6–24 h | Acetic acid, aldehydes | 75–88 | Versatile, allows substitution at multiple positions |

Analytical and Characterization Data Supporting Preparation

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the presence of the oxadiazole ring and the dimethoxymethyl substituent. Characteristic singlets for methoxy protons around δ 3.3–3.5 ppm and aromatic protons in the δ 6.8–7.5 ppm range are observed.

- Infrared Spectroscopy (IR): Absorption bands near 1600 cm⁻¹ indicate C=N stretching of the oxadiazole ring; bands near 1100–1150 cm⁻¹ correspond to C–O stretching from methoxy groups.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight confirm the compound’s identity.

- Melting Point: Typically reported melting points around 120–130°C support purity and reproducibility.

Research Findings and Practical Notes

- The acid-catalyzed cyclocondensation is the most commonly employed method due to its simplicity and high yields.

- The choice of aldehyde is crucial for introducing the dimethoxymethyl group effectively; commercially available or in situ generated dimethoxymethyl aldehydes are preferred.

- Microwave-assisted synthesis has been reported for related 1,3,4-oxadiazoles, offering reduced reaction times and comparable yields, though specific data for the dimethoxymethyl derivative are limited.

- Purification by recrystallization from ethanol is generally sufficient to obtain analytically pure material.

- The compound’s biological activity has been linked to the presence of the dimethoxymethyl group, emphasizing the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The phenyl group or the dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives exhibit significant anticancer properties. For example:

- Mechanism of Action : Research shows that some oxadiazole derivatives can induce apoptosis in cancer cells by increasing p53 expression and activating caspase pathways. This mechanism was observed in MCF-7 breast cancer cells .

- Cytotoxicity Studies : In vitro evaluations demonstrated that certain analogs of this compound possess cytotoxic effects against various cancer cell lines, including HeLa and PANC-1 cells. The most promising compounds showed IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| Analog A | HeLa | 2.41 |

| Analog B | PANC-1 | 0.75 |

Antibacterial Properties

The antibacterial potential of oxadiazole derivatives has also been explored extensively:

- Activity Against Pathogens : Studies report that various substituted oxadiazoles demonstrate strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Compounds with specific substitutions (e.g., -SH groups) showed MIC values comparable to standard antibiotics like amoxicillin .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 6.25 |

| Compound C | E. coli | 8.00 |

Neuropharmacological Applications

In addition to anticancer and antibacterial activities, oxadiazoles have been investigated for their neuropharmacological effects:

- Anticonvulsant Activity : Some derivatives have shown promise as anticonvulsants in animal models. For instance, specific oxadiazole compounds were tested using maximal electroshock seizure models and demonstrated significant protective effects against seizures .

Synthetic Strategies

The synthesis of this compound can be achieved through various methods:

- Condensation Reactions : Utilizing appropriate carboxylic acids with hydrazides.

- Cyclization Techniques : Employing reagents that facilitate the formation of the oxadiazole ring under mild conditions.

These synthetic routes have been optimized to enhance yield and purity while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The bioactivity and physicochemical properties of 1,3,4-oxadiazoles are highly dependent on substituents at the 2-position. Below is a comparative analysis of key analogs:

Key Observations

- Anticancer Activity: Phenoxymethyl and bromo-nitrophenyl derivatives exhibit strong anti-breast cancer activity, with IC50 values ~10 µM. Substitutions with electron-withdrawing groups (e.g., nitro, bromo) improve binding to targets like the estrogen receptor, as seen in bromo-nitrophenyl derivatives .

- Antidiabetic and Antimicrobial Activity: Methoxyphenyl derivatives target antiglycation pathways, critical in diabetes management . Alkenyl and dithiocarbamate derivatives (e.g., 2-amino-5-phenyl-1,3,4-oxadiazoles) show broad-spectrum antimicrobial activity, suggesting the dimethoxymethyl variant could also target microbial enzymes .

Physicochemical Properties :

- LogP values (e.g., 4.00 for naphthyl derivatives) indicate moderate lipophilicity, which is crucial for membrane permeability . The dimethoxymethyl group may reduce logP compared to phenyl analogs, improving aqueous solubility.

- Fluorescent properties of 4-bromophenyl derivatives highlight the role of substituents in optoelectronic applications, though dimethoxymethyl’s impact remains unexplored .

Biological Activity

The compound 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives, including this compound, as promising anticancer agents.

Case Study: Breast Cancer

A notable study investigated a series of 5-phenyl-1,3,4-oxadiazole derivatives for their cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-453). The results indicated that compounds with methoxy substitutions exhibited significant cytotoxicity. Specifically, the compound 4c demonstrated dose-dependent activation and reduced cell viability in these cancer cell lines. The mechanism was linked to induced apoptosis, confirmed through morphological changes and western blotting analysis .

Antimicrobial Activity

The antimicrobial properties of 1,3,4-oxadiazole derivatives have also been extensively studied.

General Findings

Research has shown that various oxadiazole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds containing the oxadiazole ring have been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing effectiveness comparable to standard antibiotics like gentamicin .

Specific Research Insights

In a focused investigation on 2-acylamino-1,3,4-oxadiazoles, certain derivatives were found to possess significant antibacterial activity against M. tuberculosis and other strains. For example, compound 21c demonstrated remarkable efficacy with minimum inhibitory concentrations (MICs) in the range of 4–8 µM against drug-resistant strains .

Summary of Biological Activities

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Cytotoxic Mechanism : Induction of apoptosis via mitochondrial pathways.

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.